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Silicic acid, aluminum salt

Fluid Catalytic Cracking Petroleum Refining Heterogeneous Catalysis

Silicic acid, aluminum salt (CAS 1335-30-4), also referred to as aluminum silicate or silica-alumina, designates a class of amorphous or crystalline aluminosilicate materials with a variable composition typically represented by Al₂O₃·nSiO₂. This compound encompasses both synthetic grades (e.g., catalyst support Grade and naturally occurring mineral forms (e.g., kaolin/kaolinite).

Molecular Formula Al2O9Si3
Molecular Weight 282.214176
CAS No. 1335-30-4
Cat. No. B1143378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilicic acid, aluminum salt
CAS1335-30-4
Molecular FormulaAl2O9Si3
Molecular Weight282.214176
Structural Identifiers
SMILES[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3]
InChIInChI=1S/2Al.3O3Si/c;;3*1-4(2)3/q2*+3;3*-2
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silicic Acid, Aluminum Salt (CAS 1335-30-4): Technical Baseline for Procurement and Scientific Selection


Silicic acid, aluminum salt (CAS 1335-30-4), also referred to as aluminum silicate or silica-alumina, designates a class of amorphous or crystalline aluminosilicate materials with a variable composition typically represented by Al₂O₃·nSiO₂ . This compound encompasses both synthetic grades (e.g., catalyst support Grade 135) and naturally occurring mineral forms (e.g., kaolin/kaolinite). It is characterized by a high melting point (approx. 1600 °C), insolubility in water and most common solvents, low thermal expansion, and the presence of Lewis and Brønsted acid sites on its surface . Industrially, it is supplied as a white powder, fiber blanket, or formed ceramic component and is utilized across heterogeneous catalysis, high-temperature thermal insulation, heavy metal adsorption, and pharmaceutical excipient formulation .

Why Generic Substitution of Aluminum Silicate Sources Leads to Performance Failure in Critical Applications


The umbrella term 'aluminum silicate' conceals substantial variation in Si/Al ratio, phase composition (amorphous vs. crystalline), porosity, acidity, and thermal history—all of which directly govern performance. A synthetic silica-alumina catalyst support, for example, possesses a different pore architecture and acid site distribution than natural kaolin, resulting in markedly different cracking activity and selectivity [1]. In high-temperature insulation, the thermal conductivity of aluminum silicate ceramic fiber at 600 °C is approximately 40% lower than that of calcium silicate board, a difference that translates into measurable energy efficiency gains [2]. Similarly, in pharmaceutical film coating, the smaller particle size of kaolin relative to talc reduces pigment sedimentation in tubing, a benefit not delivered by other silicate excipients [3]. These examples illustrate that source, processing, and grade critically determine functional performance; generic material interchange without matching the relevant physical-chemical specification risks product failure.

Quantitative Differentiation Evidence for Silicic Acid, Aluminum Salt Versus Closest Analogs


Equilibrated Cracking Activity of Kaolin-Clay Catalyst Matches Synthetic Silica-Alumina, with Only Marginally Lower Selectivity

In a direct head-to-head comparison using light gas oil feedstock, fresh synthetic silica-alumina catalyst initially outperformed kaolin-clay catalyst in cracking activity. However, after equilibration—the industrially relevant state—both catalysts exhibited essentially identical cracking properties, with synthetic silica-alumina retaining only a slightly higher selectivity [1]. This demonstrates that for steady-state moving-bed cracking operations, kaolin-clay-based catalyst delivers comparable performance to the synthetic alternative, often at a significantly lower raw material cost.

Fluid Catalytic Cracking Petroleum Refining Heterogeneous Catalysis Kaolin

Kaolin-Derived Aluminosilicate Catalyst Outperforms ZSM-5 in Acetalization Reaction Conversion by Over 30 Percentage Points

When synthesized from low-grade Indonesian kaolin and tested in the acetalization of 3,4-dimethoxybenzaldehyde with propylene glycol, the aluminosilicate catalyst achieved a conversion of 32.2%, whereas ZSM-5 synthesized from the same kaolin source showed 0% conversion under identical conditions [1]. Furthermore, Fe³⁺ addition boosted the aluminosilicate conversion to 81.6%, while Fe³⁺-modified ZSM-5 reached only 3.65% [1]. Both catalysts demonstrated 100% selectivity toward the desired product 2-(3,4-dimethoxy-phenyl)-4-methyl-1,3-dioxolane.

Acetalization Aluminosilicate Catalysts Kaolin Valorization Green Chemistry

Thermal Conductivity of Aluminum Silicate Ceramic Fiber at 600 °C Is ~40% Lower Than Calcium Silicate Board

Aluminum silicate ceramic fiber products exhibit a thermal conductivity averaging 0.09–0.15 W/m·K at 600 °C, which is approximately 40% lower than that of calcium silicate board measured under the same conditions (0.12–0.21 W/m·K at 600 °C per ASTM C447-20) [1]. This lower thermal conductivity directly translates into reduced heat loss, enabling thinner insulation layers and contributing to an estimated 30% reduction in energy loss when replacing thicker brick or calcium silicate linings [1].

Thermal Insulation Refractory Materials Energy Efficiency Ceramic Fiber

Modified Kaolin (PBK) Achieves Multi-Heavy Metal Retention Rates of 74–83% from Coal Combustion Flue Gas at 1000 °C

Pseudo-boehmite-modified metakaolin (PBK), derived from kaolin, demonstrated the highest heavy metal retention among four adsorbent formulations tested. At 1000 °C, PBK achieved retention rates of 77.35% for Pb, 74.68% for Cd, 83.35% for Cr, and 80.41% for Zn [1]. The overall adsorption capacity ranking was PBK > Al₂(SO₄)₃-impregnated metakaolin (AlSK) > metakaolin (MKA) > original kaolin (OKA). Relative to no additive, PBK provided an average improvement of 37.79% across the four metals [1].

Heavy Metal Capture Coal Combustion Environmental Remediation Modified Kaolin

High-Purity Aluminum Silicate Fiber Delivers Sound Absorption Coefficient >0.80 at Middle-to-High Frequencies for Substation Noise Control

Aluminosilicate fiber (ASF) samples with 25 mm thickness exhibited an average sound absorption coefficient (SAC) of 0.80 at middle frequencies (500–2000 Hz) and 0.84 at high frequencies (2000–6300 Hz), as measured by the impedance tube method [1]. A separate study confirmed that high-purity ASF with larger unit weight, plate thickness, and cavity thickness achieved larger low-frequency SAC, providing technical support for low-frequency noise reduction in urban substations [2]. The material absorbs more than 80% of medium and high-frequency sound waves above 500 Hz [3].

Acoustic Absorption Aluminosilicate Fiber Noise Control Substation

Kaolin Pharmaceutical Excipient Provides Smaller Particle Size Than Talc, Reducing Sedimentation in Film Coating Dispersions

In pharmaceutical film coating applications, kaolin shifts the particle size distribution (PSD) of coating dispersions to smaller values compared to talc, thereby considerably reducing sedimentation tendency and pigment deposition in tubing [1]. Kaolin also produces films with a smoother appearance [1]. Both kaolin and talc serve as glidants that reduce scuffing during tablet coating; however, kaolin's smaller particle size offers a distinct processing advantage for achieving uniform, defect-free coatings [1].

Pharmaceutical Excipient Film Coating Kaolin Talc Particle Size

Optimal Application Scenarios for Silicic Acid, Aluminum Salt Driven by Comparative Performance Data


Petroleum Refining: Moving-Bed Catalytic Cracking with Kaolin-Based Equilibrium Catalyst

Refineries operating moving-bed catalytic crackers can select kaolin-clay-based catalyst as a cost-effective alternative to synthetic silica-alumina catalyst. Once equilibrated, both catalysts deliver essentially identical cracking activity, with only a slightly lower selectivity for the kaolin-based system that may be acceptable depending on product slate economics [1].

Fine Chemical Synthesis: Acetalization Reactions Using Kaolin-Derived Aluminosilicate Catalyst

For acetalization of aldehydes (e.g., 3,4-dimethoxybenzaldehyde with propylene glycol), a kaolin-derived amorphous aluminosilicate catalyst provides up to 81.6% conversion (Fe³⁺-modified) with 100% selectivity, dramatically outperforming ZSM-5 (3.65% maximum). This makes it the preferred catalyst choice for maximizing yield in this class of reactions [2].

High-Temperature Industrial Furnace Insulation with Aluminum Silicate Ceramic Fiber

Industrial furnace operators and designers seeking to reduce heat loss and lining weight should specify aluminum silicate ceramic fiber over calcium silicate board. At 600 °C, the fiber provides approximately 40% lower thermal conductivity, enabling thinner linings, reduced structural load, and an estimated 30% energy loss reduction compared to conventional calcium silicate or refractory brick solutions [3].

Coal-Fired Power Plant Emission Control: Pb, Cd, Cr, Zn Capture via Pseudo-Boehmite-Modified Metakaolin (PBK)

Coal combustion facilities requiring maximum heavy metal retention should procure pseudo-boehmite-modified metakaolin (PBK) rather than unmodified kaolin or alternative modified forms. PBK achieves multi-metal retention rates of 74.68–83.35% at 1000 °C, representing an average 37.79% improvement over no-additive conditions and outperforming AlSK, MKA, and OKA in comparative testing [4].

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